BE“GH@ Methodological & Application

Check Availability & Pricing

Application Note: Experimental Protocols for
(2S)-N-Ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

(2S)-N-Ethyl-2-
Compound Name:
hydroxypropanamide
CAS No.: 194022-24-7
Cat. No.: B574451

Introduction & Core Utility

(2S)-N-Ethyl-2-hydroxypropanamide (CAS: 194022-24-7), also known as N-ethyl-L-
lactamide, is a pivotal chiral building block.[1] Structurally, it possesses a secondary amide and
a secondary alcohol with a chiral center at the

-position derived from L-lactic acid.[1]

Key Applications:
o Chiral Auxiliary: Induces stereoselectivity in aldol condensations and cycloadditions.[2]

o Polymer Synthesis: Precursor for thermoresponsive acrylamide polymers (e.g., via
esterification of the hydroxyl group).

o Pharmaceutical Intermediate: Scaffold for peptidomimetics and chiral amines.

Technical Specifications:

Property Value

| Molecular Formula |
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| | Molecular Weight | 117.15 g/mol | | Melting Point | 44.5 — 45.0 °C | | Boiling Point | ~98 °C (at
0.04 Torr) / 280 °C (atm, predicted) | | Chirality | (S)-enantiomer (Retains L-lactic acid
configuration) | | Solubility | Soluble in water, ethanol, THF, DCM,; limited solubility in hexanes.

[L131[4105] |
Critical Safety & Handling

» Hazard Identification: Irritant to eyes, respiratory system, and skin.

o Hygroscopicity: The amide functionality coupled with the hydroxyl group makes this
compound hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2—8 °C.

e Racemization Risk: The

-proton is susceptible to abstraction under strongly basic conditions at elevated
temperatures, leading to racemization via an enol intermediate. Avoid prolonged exposure to
pH > 10 at temperatures > 60 °C.

Experimental Protocols
Protocol A: Synthesis from L-Ethyl Lactate (Aminolysis)

Objective: Synthesize (2S)-N-Ethyl-2-hydroxypropanamide with >99% enantiomeric excess
(ee).

Mechanism: Nucleophilic acyl substitution. Rationale: Direct aminolysis of the ester is preferred
over acid chloride coupling to avoid handling the sensitive O-protected lactoyl chloride and to
minimize racemization risks associated with activated acid derivatives.

Reagents:

o L-Ethyl Lactate (Ethyl (S)-(-)-lactate) [>98% ee][1][4]
o Ethylamine (70% ag. solution or 2.0 M in THF)

e Solvent: Methanol (anhydrous) or neat conditions.
Step-by-Step Procedure:

o Setup: Charge a flame-dried round-bottom flask with L-Ethyl Lactate (1.0 equiv).
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e Cooling: Cool the neat ester to 0 °C using an ice bath. Causality: Low temperature
suppresses potential side reactions and controls the exotherm of amine addition.

» Addition: Dropwise add Ethylamine (1.2 — 1.5 equiv) over 30 minutes.

o Note: If using aqueous ethylamine, miscibility is generally good. If using anhydrous amine
in THF, ensure the system is sealed to prevent amine loss.

e Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12—24
hours.

o Monitoring: Monitor by TLC (5% MeOH in DCM) or GC-MS.[1] Disappearance of the ester
peak indicates completion.

o Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to
remove excess ethylamine and ethanol byproduct.

o Critical Control: Do not exceed 40 °C bath temperature to prevent thermal degradation or
racemization.

 Purification: The crude product is often a viscous oil that solidifies upon standing/chilling.
o Recrystallization: Dissolve in minimal hot ethyl acetate/hexane (1:3) and cool to -20 °C.
o Vacuum Distillation: Alternatively, distill at high vacuum (<0.1 mmHg).

Validation:

e Target Yield: >85%

o Optical Rotation: Measure

in Ethanol. Compare to standard (approx -20° to -25° depending on concentration).[1]

Protocol B: O-Acetylation (Hydroxyl Protection)

Objective: Protect the secondary alcohol as an acetate ester without disturbing the chiral
center.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemsynthesis.com/base/chemical-structure-27765.html
https://www.chemsynthesis.com/base/chemical-structure-27765.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reagents:

(2S)-N-Ethyl-2-hydroxypropanamide[1][2]

Acetic Anhydride (1.1 equiv)

Pyridine (1.2 equiv) or Triethylamine/DMAP (cat.)

DCM (Dichloromethane)

Step-by-Step Procedure:

e Dissolve the amide in anhydrous DCM (0.5 M concentration).

e Add Pyridine (1.2 equiv) and cool to 0 °C.

e Add Acetic Anhydride (1.1 equiv) dropwise.

e Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.
e Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

e Quench: Add saturated

solution to neutralize acetic acid.

o Extraction: Extract with DCM (3x), wash organics with 1M HCI (to remove pyridine), then
brine.

e Dry & Concentrate: Dry over

, filter, and concentrate.

Protocol C: Oxidation to N-Ethyl Pyruvamide (Swern
Oxidation)

Objective: Oxidize the secondary alcohol to a ketone (

-keto amide) while avoiding over-oxidation or racemization.[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b574451?utm_src=pdf-body
https://www.chemsynthesis.com/base/chemical-structure-27765.html
https://www.smolecule.com/products/s828851
https://www.chemsynthesis.com/base/chemical-structure-27765.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Rationale: Swern oxidation (DMSO/Oxalyl Chloride) is chosen over Jones reagent to prevent
acid-catalyzed hydrolysis of the amide bond.

Reagents:

Oxalyl Chloride (1.1 equiv)[6]

DMSO (2.2 equiv)

Triethylamine (5 equiv)

DCM (anhydrous)

Step-by-Step Procedure:

Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in DCM. Cool to -78
°C.[1][5]

e DMSO Addition: Add DMSO dropwise. Gas evolution (

) may occur. Stir for 15 mins.

o Substrate Addition: Add (2S)-N-Ethyl-2-hydroxypropanamide (dissolved in min. DCM)
slowly to the cold mixture. Stir for 45 mins at -78 °C.

o Base Addition: Add Triethylamine dropwise. The mixture may become cloudy.

e Warming: Allow the reaction to warm to 0 °C over 1 hour.

e Workup: Quench with water. Extract with DCM. Wash with 1M HCI, then bicarbonate.
e Result: Yields N-ethyl-2-oxopropanamide (achiral pyruvate derivative).[1]

Visual Workflows
Synthesis & Reaction Pathway Map

The following diagram illustrates the synthesis of the core compound and its primary divergent
reaction pathways.
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Caption: Synthesis workflow from L-Ethyl Lactate and downstream derivatization pathways.

Analytical Quality Control

To ensure the integrity of the (2S) stereocenter, the following analytical methods are required.

Method Parameter Specification Notes
Column: Chiralcel OD-
) Enantiomeric Excess H or AD-H. Mobile
Chiral HPLC > 99.0%
(ee) Phase: Hexane/IPA
(90:10).[1]
Diagnostic peaks:
] ) Methine quartet (~4.2
1H NMR Chemical Purity > 98% )
ppm), Amide NH
(broad, ~6.5 ppm).
i ; Solvent: Ethanol.[7
Polarimetry Specific Rotation Matches Lit. 17l
Temp: 20°C.
Critical for
Karl Fischer Water Content <0.5% polymerization
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b574451#experimental-setup-for-reactions-involving-
2s-n-ethyl-2-hydroxypropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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